1,2,4,9-Tetrachlorodibenzofuran
Overview
Description
1,2,4,9-Tetrachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds containing two or more chlorine atoms attached to a dibenzofuran moiety . These compounds are known for their environmental persistence and potential toxicity . This compound is not deliberately produced but is often found as an impurity in various industrial processes involving chlorinated compounds .
Preparation Methods
1,2,4,9-Tetrachlorodibenzofuran is typically formed as an unwanted by-product in the manufacturing of chlorinated compounds . The synthesis involves the chlorination of dibenzofuran under specific conditions. Industrial production methods often involve the pyrolysis or incineration of chlorine-containing products at temperatures below 1200°C . These processes can lead to the formation of various polychlorinated dibenzofurans, including this compound .
Chemical Reactions Analysis
1,2,4,9-Tetrachlorodibenzofuran undergoes several types of chemical reactions, including:
Oxidation: It can react with hydrogen peroxide, leading to the formation of various oxidation products.
Reduction: Specific conditions can lead to the reduction of the compound, although detailed pathways are less commonly studied.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,4,9-Tetrachlorodibenzofuran is primarily used in scientific research to study the environmental and health impacts of polychlorinated dibenzofurans . Its unique structure and properties make it valuable for investigating the mechanisms of toxicity and persistence of these compounds in the environment . Additionally, it is used in studies related to the degradation of persistent organic pollutants and the development of remediation strategies .
Mechanism of Action
The primary mechanism of action of 1,2,4,9-Tetrachlorodibenzofuran involves binding to the aryl hydrocarbon receptor (AhR) . This binding increases the receptor’s ability to activate transcription in the xenobiotic response element (XRE) promoter region, leading to the expression of multiple phase I and II xenobiotic metabolizing enzyme genes . These biochemical and toxic effects are similar to those observed with other halogenated aromatic hydrocarbons .
Comparison with Similar Compounds
1,2,4,9-Tetrachlorodibenzofuran is part of a larger family of polychlorinated dibenzofurans, which includes compounds with varying numbers and positions of chlorine atoms . Similar compounds include:
2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.
1,2,3,4-Tetrachlorodibenzofuran: Another isomer with different chlorine substitution patterns.
1,2,3,7,8-Pentachlorodibenzofuran: Contains an additional chlorine atom, leading to different chemical properties and toxicological profiles.
The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior .
Properties
IUPAC Name |
1,2,4,9-tetrachlorodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-2-1-3-8-9(5)10-11(16)6(14)4-7(15)12(10)17-8/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYYTCCHKQGGOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C3=C(O2)C(=CC(=C3Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232539 | |
Record name | 1,2,4,9-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83704-24-9 | |
Record name | 1,2,4,9-Tetrachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4,9-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,9-TETRACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19VNH53QBI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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